2-bromo-N-(prop-2-yn-1-yl)acetamide
Overview
Description
2-bromo-N-(prop-2-yn-1-yl)acetamide is an organic compound with the molecular formula C₅H₆BrNO. It is a brominated acetamide derivative, characterized by the presence of a bromine atom, a nitrogen atom, an oxygen atom, and a prop-2-ynyl group attached to an acetamide group
Mechanism of Action
Target of Action
It’s known that similar compounds often interact with proteins or enzymes in the body, altering their function .
Mode of Action
It’s known that such compounds can interact with their targets through various mechanisms, such as binding to active sites, causing conformational changes, or modulating the activity of the target .
Biochemical Pathways
It’s known that similar compounds can affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds are often absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
Similar compounds can cause a variety of effects at the molecular and cellular level, depending on their targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-N-(prop-2-yn-1-yl)acetamide. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity .
Biochemical Analysis
Biochemical Properties
2-Bromo-N-(prop-2-ynyl)acetamide plays a significant role in biochemical reactions due to its unique structure. The compound’s bromine atom can participate in nucleophilic substitution reactions, where it is replaced by another nucleophile. Additionally, the alkyne group in 2-Bromo-N-(prop-2-ynyl)acetamide can engage in cyclization reactions with other functional groups in the presence of a catalyst. These interactions suggest that 2-Bromo-N-(prop-2-ynyl)acetamide can interact with various enzymes and proteins, potentially influencing their activity and function.
Cellular Effects
The effects of 2-Bromo-N-(prop-2-ynyl)acetamide on cellular processes are not extensively documented. Based on its chemical structure, it is hypothesized that the compound could influence cell signaling pathways, gene expression, and cellular metabolism. The presence of the bromine atom and the alkyne group may allow 2-Bromo-N-(prop-2-ynyl)acetamide to interact with cellular proteins and enzymes, potentially altering their function and impacting overall cell behavior.
Molecular Mechanism
The molecular mechanism of 2-Bromo-N-(prop-2-ynyl)acetamide involves its interactions with biomolecules at the molecular level. The bromine atom in the compound can be replaced by other nucleophiles, leading to the formation of new chemical bonds. Additionally, the alkyne group can participate in cyclization reactions, further modifying the compound’s structure and reactivity. These interactions may result in enzyme inhibition or activation, changes in gene expression, and other molecular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-N-(prop-2-ynyl)acetamide may change over time due to factors such as stability and degradation. The compound is typically stored at room temperature and has a purity of 95% . Over time, the stability of 2-Bromo-N-(prop-2-ynyl)acetamide may be influenced by environmental conditions, potentially leading to degradation and changes in its biochemical activity . Long-term studies are needed to fully understand the temporal effects of this compound on cellular function.
Dosage Effects in Animal Models
The effects of 2-Bromo-N-(prop-2-ynyl)acetamide in animal models can vary with different dosages. While specific dosage information is limited, it is important to consider potential threshold effects and toxic or adverse effects at high doses
Metabolic Pathways
2-Bromo-N-(prop-2-ynyl)acetamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound’s bromine atom and alkyne group may influence metabolic flux and metabolite levels, potentially impacting overall cellular metabolism
Transport and Distribution
The transport and distribution of 2-Bromo-N-(prop-2-ynyl)acetamide within cells and tissues are influenced by its chemical properties. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the bromine atom and alkyne group may affect the compound’s localization and accumulation within specific cellular compartments
Subcellular Localization
The subcellular localization of 2-Bromo-N-(prop-2-ynyl)acetamide is determined by its chemical structure and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of 2-Bromo-N-(prop-2-ynyl)acetamide is crucial for elucidating its activity and function within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(prop-2-yn-1-yl)acetamide typically involves the bromination of N-(prop-2-ynyl)acetamide. One common method includes the reaction of N-(prop-2-ynyl)acetamide with bromine in an appropriate solvent under controlled conditions . The reaction is usually carried out at room temperature, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(prop-2-yn-1-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetamides, while oxidation and reduction reactions can produce oxides and amines, respectively .
Scientific Research Applications
2-bromo-N-(prop-2-yn-1-yl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
2-Iodo-N-(prop-2-ynyl)acetamide: Similar structure but with an iodine atom instead of bromine.
2-Chloro-N-(prop-2-ynyl)acetamide: Similar structure but with a chlorine atom instead of bromine.
N-(prop-2-ynyl)acetamide: Lacks the halogen atom, making it less reactive in certain reactions.
Uniqueness
2-bromo-N-(prop-2-yn-1-yl)acetamide is unique due to the presence of the bromine atom, which imparts specific reactivity and biological activity. The bromine atom makes it more suitable for certain substitution reactions compared to its chloro and iodo counterparts .
Properties
IUPAC Name |
2-bromo-N-prop-2-ynylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNO/c1-2-3-7-5(8)4-6/h1H,3-4H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXPMNDORQBUDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20457193 | |
Record name | 2-Bromo-N-(prop-2-ynyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20457193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173208-24-7 | |
Record name | 2-Bromo-N-(prop-2-ynyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20457193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-N-(prop-2-yn-1-yl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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